2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC13617087
Molecular Formula: C6H6N4O3
Molecular Weight: 182.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N4O3 |
|---|---|
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | 2-nitro-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C6H6N4O3/c11-6-4-3-5(10(12)13)8-9(4)2-1-7-6/h3H,1-2H2,(H,7,11) |
| Standard InChI Key | NEJZJOKZLKDUAD-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)N1 |
| Canonical SMILES | C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)N1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₆H₆N₄O₃, with a molecular weight of 182.14 g/mol. Its IUPAC name, 2-nitro-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, reflects the bicyclic system comprising a pyrazole ring fused to a partially saturated pyrazine ring. Key structural features include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)N1 | |
| InChI Key | NEJZJOKZLKDUAD-UHFFFAOYSA-N | |
| LogP (Partition Coefficient) | 0.87 (predicted) | |
| Hydrogen Bond Acceptors | 6 |
The nitro group at C2 enhances electrophilicity, facilitating interactions with biological targets, while the ketone at C4 contributes to hydrogen-bonding capabilities .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves multi-step condensation and cyclization reactions:
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Condensation: Reaction of hydrazine derivatives with β-keto esters or nitriles to form the pyrazole ring .
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Nitration: Introduction of the nitro group using nitric acid or nitronium tetrafluoroborate under controlled conditions.
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Cyclization: Intramolecular aza-Michael addition or base-mediated closure to form the pyrazine ring .
A comparative analysis of methods is shown below:
| Method | Yield (%) | Purity (%) | Key Reagents | Reference |
|---|---|---|---|---|
| K₂CO₃-mediated cyclization | 78 | 99 | K₂CO₃, ethanol | |
| Pd-catalyzed coupling | 65 | 95 | Pd(OAc)₂, XPhos | |
| Microwave-assisted | 82 | 98 | DMF, 150°C |
Purification and Characterization
Purification is achieved via recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) . Structural confirmation employs:
Biological Activities and Mechanisms
Neurological Applications
As a positive allosteric modulator (PAM) of mGlu5, this compound potentiates glutamate signaling, showing efficacy in preclinical models of schizophrenia:
Structure-Activity Relationships (SAR)
| Modification | Effect on Activity | Example |
|---|---|---|
| Nitro → Amino | Loss of mGlu5 PAM activity | IC₅₀ > 10 µM |
| C6 Methylation | Improved metabolic stability | t₁/₂ = 30 min (vs. 10 min) |
| Pyrazine saturation | Reduced CNS penetration | Brain/Plasma ratio: 0.2 |
Pharmacokinetics and Toxicity
ADMET Profiles
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Absorption: Moderate oral bioavailability (F = 35% in rats) .
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Metabolism: Hepatic CYP3A4-mediated nitro reduction to amine metabolites .
Toxicity Concerns
Industrial and Research Applications
Drug Discovery
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Lead optimization: Analogues with C6 methyl groups show improved PK profiles (e.g., 5-Methyl-2-nitro-, t₁/₂ = 30 min) .
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Prodrug strategies: Cyclic derivatives act as masked vinyl sulfones for targeted covalent inhibition .
Material Science
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